molecular formula C20H26N2O2 B1671560 Epsiprantel CAS No. 98123-83-2

Epsiprantel

Cat. No. B1671560
CAS RN: 98123-83-2
M. Wt: 326.4 g/mol
InChI Key: LGUDKOQUWIHXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epsiprantel (trade name Cestex) is a veterinary drug used as an anthelmintic against tapeworms such as Echinococcus granulosus . It is indicated for the removal of cestodes (tapeworms) in cats (Dipylidium caninum and Taenia taeniaeformis) and dogs (Dipylidium caninum and Taenia pisiformis) 7 weeks of age and older .


Molecular Structure Analysis

Epsiprantel has a molecular weight of 326 and is chemically 2-(cyclohexyl-carbonyl)-4-oxo 1,2,3,4, 6,7,8,12b-octahydro pyrazino2,1-abenza-zepine . It is a stable white solid which is sparingly soluble in water .


Physical And Chemical Properties Analysis

Epsiprantel is a stable white solid which is sparingly soluble in water . It has a molecular weight of 326 .

Scientific Research Applications

  • Efficacy Against Echinococcus Granulosus :

    • Epsiprantel has shown effectiveness against Echinococcus granulosus in both in vitro and in vivo studies. It causes tegumental damage and death of protoscoleces, juveniles, and adult parasites. The drug is more effective against older parasites and has shown high efficacy in treating dogs with experimental infections of E. granulosus (Thompson, Reynoldson, & Manger, 1991).
    • Another study confirmed the effectiveness of Epsiprantel in treating dogs with E. granulosus infections, achieving over 99% removal of parasites at certain dosages (Arru, Garippa, & Manger, 1990).
  • Combination with Pyrantel against Various Helminths :

    • Epsiprantel combined with Pyrantel Pamoate showed high efficacy against various gastrointestinal helminths in dogs, including Toxocara canis, Toxascaris leonina, Uncinaria stenocephala, Trichuris vulpis, Dipylidium caninum, Ancylostoma caninum, and Taenia species. This combination was well-tolerated with no significant side effects (Jacobs, Fisher, Pilkington, Jones, & Cracknell, 1990).
  • Effectiveness against Echinococcus Multilocularis :

    • Epsiprantel demonstrated high efficacy in eliminating Echinococcus multilocularis in dogs and cats, with a significant reduction in worm burdens. The study suggested that epsiprantel is
    highly effective against E. multilocularis infections when administered at recommended dosages .
  • Epsiprantel's Anthelmintic Potential in Cats and Dogs :

    • A study highlighted the anthelmintic potential of Epsiprantel against various tapeworms in cats and dogs, including Dipylidium caninum, Taenia taeniaeformis, Taenia pisiformis, and T. hydatigena. The drug was 100% effective against D. caninum in cats at a certain dose and showed a high efficacy in dogs infected with T. pisiformis (Manger & Brewer, 1989).
  • Cesticidal Efficacy in Dogs :

    • Research demonstrated the cesticidal efficacy of Epsiprantel in dogs naturally infected with Taenia spp. or Dipylidium caninum. The study provided detailed information on the efficacy percentages against these cestodes at different dosages, confirming its high efficacy (Corwin, Green, & Keefe, 1989).
  • Praziquantel Resistance in Dipylidium caninum :

    • A study identified cases of Dipylidium caninum that were clinically resistant to praziquantel and could not be resolved despite increasing the dose and frequency of treatment. This research highlights the importance of monitoring for resistance and exploring alternative treatments (Jesudoss Chelladurai, Kifleyohannes, Scott, & Brewer, 2018).

properties

IUPAC Name

2-(cyclohexanecarbonyl)-1,3,6,7,8,12b-hexahydropyrazino[2,1-a][2]benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUDKOQUWIHXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057858
Record name Epsiprantel
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Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epsiprantel

CAS RN

98123-83-2, 98123-66-1, 98123-67-2
Record name Epsiprantel
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Record name Epsiprantel [INN:BAN]
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Record name Epsiprantel, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Record name Epsiprantel
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Record name 4-cyclohexanecarbonyl-4,7-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),11,13-trien-6-one
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Record name EPSIPRANTEL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Cyclohexanoyl chloride (0.34 g) was added to a solution of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][2]benzazepine (0.5 g) in chloroform (20 ml, ethanol-free) maintained at 0° C. and triethylamine (0.26 g) added. The mixture was maintained at 0° C. for 30 min then at room temperature for 5 h. The solution was washed with, first, dilute hydrochloric acid and secondly with sodium bicarbonate solution. The chloroform solution was dried (MgSO4) and evaporated. The residue was recrystallised from chloroform/40°-60° C. petroleum ether to give white crystals of the title compound (0.48 g, 64%) m.p. 187°-90° C.
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][2]benzazepine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C1CNCC2c3ccccc3CCCN12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
444
Citations
BR Manger, MD Brewer - British Veterinary Journal, 1989 - Elsevier
… of the pyrazino benzazepine epsiprantel, a white, stable and sparingly soluble solid, whose structure is illustrated in Fig. 1 . This report describes the efficacy of epsiprantel in primary in-…
Number of citations: 26 www.sciencedirect.com
RCA Thompson, JA Reynoldson, BR Manger - Research in veterinary …, 1991 - Elsevier
… presence of epsiprantel and degenerative changes slowly took place over one to four days. Protoscoleces were least affected by epsiprantel, although multiple exposure to epsiprantel …
Number of citations: 11 www.sciencedirect.com
J Eckert, RC Thompson, H Bucklar, B Bilger… - Berliner und …, 2001 - europepmc.org
… evaluation of the cestodicide epsiprantel. In two separate trials … /kg body weight (bw) epsiprantel, respectively, and necropsied … -5.5) mg/kg bw epsiprantel were 100% effective against …
Number of citations: 17 europepmc.org
E Arru, G Garippa, BR Manger - Research in Veterinary Science, 1990 - Elsevier
… determine the efficacy of epsiprantel against E granulosus in … of dogs were treated orally with epsiprantel at 2- 5 mg kg- 1, 5 … Previous experience has shown epsiprantel to be ineffective …
Number of citations: 15 www.sciencedirect.com
RM Corwin, SP Green, TJ Keefe - American journal of veterinary …, 1989 - europepmc.org
Fifty-five dogs, naturally infected with Taenia sp or Dipylidium caninum or both, were assigned to the following treatment groups for dose titration studies with epsiprantel: nonmedicated …
Number of citations: 9 europepmc.org
DE Jacobs, MA Fisher, JG Pilkington… - Journal of Small …, 1990 - Wiley Online Library
Trials were conducted to evaluate the anthelmintic effect of a combination of epsiprantel at a dose rate of 5‐5 mg/kg bodyweight and pyrantel pamoate at 5 mg pyrantel base/kg against …
Number of citations: 4 onlinelibrary.wiley.com
A Maqbool, F Rehman, MK Amin - Pak. J. Agri. Sci, 1994 - academia.edu
Two groups of 30 dogs were infected with Echinococcus granulosus infection and were treated with Epsiprantel and Mcbcndazole. The results indicated that Mebendazole was 96 per …
Number of citations: 2 www.academia.edu
W Bialecka, A Kulik - Acta Pol Pharm, 2010 - scholar.archive.org
… In order to choice the best HPLC system, 10 ľL of standards solution containing 0.2 mg of epsiprantel, 0.2 mg of praziquantel, 0.3 mg of pyrantel embonate, 0.3 mg of febantel and 0.4 …
Number of citations: 14 scholar.archive.org
JJ Chelladurai, T Kifleyohannes, J Scott… - The American journal …, 2018 - ncbi.nlm.nih.gov
… oral epsiprantel (5.5 mg/kg), oral epsiprantel (5.5 mg/kg) … epsiprantel (5.5 mg/kg) weekly for 4 weeks, epsiprantel orally followed by epsiprantel every 3 days for 12 days, and epsiprantel (…
Number of citations: 51 www.ncbi.nlm.nih.gov
E Arm, G Garippa, BR Manger - Res Vet Sci, 1990
Number of citations: 3

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